5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione
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Overview
Description
5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione is a chemical compound belonging to the quinazoline-2,4-dione family. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a hydroxyl group at position 3, and a quinazoline-2,4-dione core structure. Quinazoline-2,4-diones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the cyclization of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions to form the quinazoline-2,4-dione core . The introduction of chlorine atoms at positions 5 and 7 can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a quinone derivative.
Reduction: The quinazoline-2,4-dione core can be reduced to form dihydroquinazoline derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline-2,4-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinazoline-2,4(1H,3H)-dione: Similar structure but lacks chlorine atoms at positions 5 and 7.
4-Hydroxy-2-quinolones: Similar core structure but different substitution pattern.
Quinoxaline derivatives: Different core structure but similar biological activities.
Uniqueness
5,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione is unique due to the presence of chlorine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C8H4Cl2N2O3 |
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Molecular Weight |
247.03 g/mol |
IUPAC Name |
5,7-dichloro-3-hydroxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-3-1-4(10)6-5(2-3)11-8(14)12(15)7(6)13/h1-2,15H,(H,11,14) |
InChI Key |
MVMRFDFKPNDLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N(C2=O)O)Cl)Cl |
Origin of Product |
United States |
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